molecular formula C16H12ClN5O B2745675 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171234-09-5

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2745675
CAS RN: 1171234-09-5
M. Wt: 325.76
InChI Key: GQKUGUGPNYWMTK-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . Unfortunately, there is limited information available about this specific compound in the literature.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that similar methods could potentially be used for the synthesis of “this compound”.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

The microwave-assisted synthesis of novel pyrazoline and pyrazolo[4,3-d]-pyrimidine derivatives demonstrates an efficient, environmentally friendly method yielding compounds with significant anti-inflammatory and antibacterial activities. This research highlights the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in developing new therapeutic agents, showcasing their efficacy in biological contexts (Ravula et al., 2016).

Antimicrobial and Anticancer Agents

Further exploration into pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidin-4-amine framework, has unveiled compounds with substantial antimicrobial and anticancer activities. These findings underline the chemical versatility and therapeutic promise of such molecules in addressing critical health issues, offering a pathway to potent antimicrobial and anticancer treatments (Hafez et al., 2016).

Antinociceptive and Anti-inflammatory Properties

The synthesis and evaluation of thiazolopyrimidine derivatives, closely related to pyrazolo[3,4-d]pyrimidin-4-amines, have demonstrated notable antinociceptive and anti-inflammatory properties. This research contributes to the understanding of how such compounds can be utilized in managing pain and inflammation, suggesting potential applications in pain management therapies (Selvam et al., 2012).

X-Ray Crystal Study and Bioactivities

Investigations into the structure and bioactivity of pyrazole derivatives have provided insights into their antitumor, antifungal, and antibacterial pharmacophore sites. This comprehensive study not only furthers the structural understanding of these compounds but also their viable applications in developing new pharmacotherapies (Titi et al., 2020).

Novel Pyrazolo[3,4-d]Pyrimidines with Amide Moiety

The synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety has been explored, showcasing the synthetic versatility of pyrazolo[3,4-d]pyrimidin-4-amines. Such studies are critical in the development of compounds with potential biological activities, furthering the scope of research into therapeutic applications (Liu et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUGUGPNYWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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